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molecular formula C12H13F3O B8589573 Benzenemethanol, alpha-cyclopropyl-alpha-methyl-4-(trifluoromethyl)-

Benzenemethanol, alpha-cyclopropyl-alpha-methyl-4-(trifluoromethyl)-

Cat. No. B8589573
M. Wt: 230.23 g/mol
InChI Key: PGQQZPKUJOFRAO-UHFFFAOYSA-N
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Patent
US08063234B2

Procedure details

The title compound was prepared starting from 1.50 g (7.97 mmol) of 4′-(trifluoromethyl)acetophenone and 31.9 ml (15.95 mmol) of a 0.5N solution of cyclopropylmagnesium bromide in tetrahydrofuran in analogy to the synthesis of the compound from Example 138A. 1.27 g (69% of theory) of the title compound were obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([F:12])[C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:11])[CH3:10])=[CH:5][CH:4]=1.[CH:14]1([Mg]Br)[CH2:16][CH2:15]1.C1(C(C2C=CC(Cl)=CC=2)(O)C)CC1>O1CCCC1>[CH:14]1([C:9]([C:6]2[CH:5]=[CH:4][C:3]([C:2]([F:1])([F:12])[F:13])=[CH:8][CH:7]=2)([OH:11])[CH3:10])[CH2:16][CH2:15]1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C(C)=O)(F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The title compound was prepared

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(C)(O)C1=CC=C(C=C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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